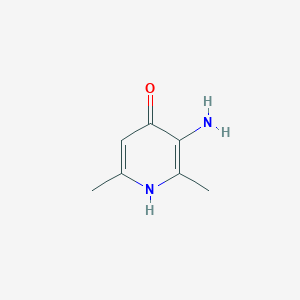![molecular formula C6H5ClN4 B1595671 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 58826-39-4](/img/structure/B1595671.png)
6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound with the CAS Number: 58826-39-4. It has a molecular weight of 168.59 . The compound is white to yellow solid in physical form .
Synthesis Analysis
The synthesis of this compound and similar derivatives has been reported in several studies . The synthesis often involves starting from 1,3-diketones and a Diaza–Wittig reaction as a key step .Molecular Structure Analysis
The 3D structure of the compound has been confirmed by single crystal X-ray structural analysis . The InChI code for the compound is 1S/C6H5ClN4/c1-4-2-5-9-8-3-11(5)10-6(4)7/h2-3H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine are not detailed in the search results, pyridazine nuclei are essential elements of many natural and synthetic compounds with important biological activities .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a molecular weight of 168.59 . The IUPAC name for the compound is 6-chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine .Scientific Research Applications
Medicinal Chemistry: c-Met Inhibition
6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine: has been identified as a potent inhibitor of the mesenchymal–epithelial transition factor (c-Met) protein kinase . This enzyme plays a crucial role in cancer cell growth, survival, angiogenesis, and metastasis. Inhibitors of c-Met have potential therapeutic applications in treating various types of cancers.
Neuropharmacology: GABA A Modulation
This compound has shown activity as a GABA A receptor allosteric modulator . These receptors are implicated in numerous neurological disorders, and modulating their activity can have therapeutic benefits for conditions such as anxiety, insomnia, and epilepsy.
Material Science: Polymer Construction
The structural unit of 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine has been incorporated into polymers for use in solar cells . This application takes advantage of the compound’s stability and electronic properties, which are essential for efficient energy conversion.
Antibacterial Agents
Recent studies have synthesized derivatives of triazolopyridazine that exhibit moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria . This compound’s framework can be modified to enhance its antibacterial properties, potentially leading to new classes of antibiotics.
Enzyme Inhibition: BACE-1 Inhibitors
Derivatives of this compound have demonstrated inhibition of β-secretase 1 (BACE-1) . BACE-1 is an enzyme involved in the production of beta-amyloid peptides, which are associated with Alzheimer’s disease. Inhibitors of BACE-1 are being explored as potential treatments for this condition.
Fluorescent Probes
The unique structure of 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine allows it to be used as a fluorescent probe . These probes can be used in various biological assays and imaging techniques to study cell biology and biochemistry.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit certain enzymes, such as dna-pk , and CDK2/cyclin A2 . These enzymes play crucial roles in cellular processes like DNA repair and cell cycle regulation, respectively.
Mode of Action
Based on the inhibition of dna-pk and cdk2/cyclin a2 by similar compounds , it can be hypothesized that this compound may interact with these enzymes, altering their function and leading to changes in cellular processes.
Biochemical Pathways
The inhibition of dna-pk and cdk2/cyclin a2 by similar compounds suggests potential impacts on dna repair pathways and cell cycle regulation .
Result of Action
The inhibition of dna-pk and cdk2/cyclin a2 by similar compounds suggests potential impacts on dna repair and cell cycle regulation .
properties
IUPAC Name |
6-chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-4-2-5-9-8-3-11(5)10-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPOWKWRTDHADG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=CN2N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356119 | |
| Record name | 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
CAS RN |
58826-39-4 | |
| Record name | 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

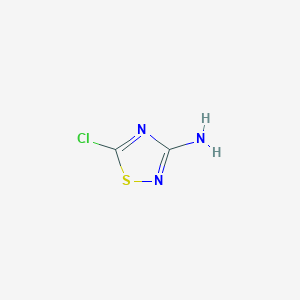

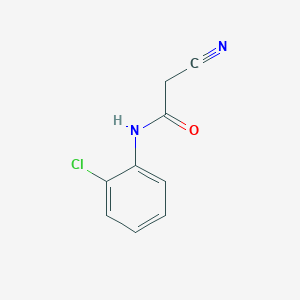
![4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1595593.png)
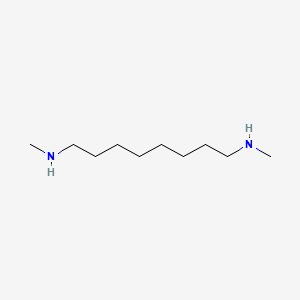


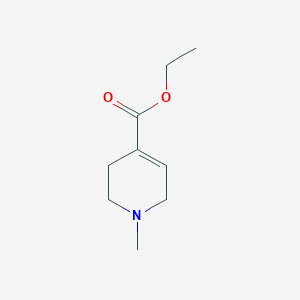
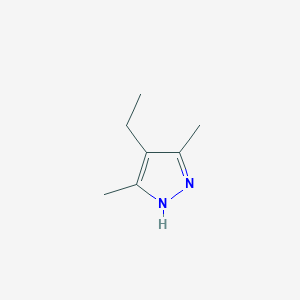
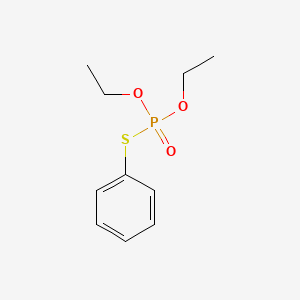

![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1595606.png)
